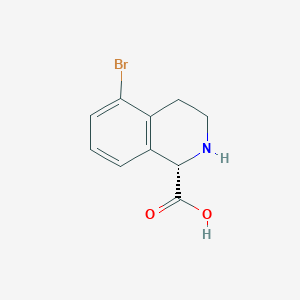

(S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS No.: 1388836-94-9

Cat. No.: VC11711778

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388836-94-9 |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | (1S)-5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | HATFFCWLBSQLDX-VIFPVBQESA-N |

| Isomeric SMILES | C1CN[C@@H](C2=C1C(=CC=C2)Br)C(=O)O |

| SMILES | C1CNC(C2=C1C(=CC=C2)Br)C(=O)O |

| Canonical SMILES | C1CNC(C2=C1C(=CC=C2)Br)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline core, a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The (S)-configuration at the 1-position ensures enantiomeric purity, critical for interactions with chiral biological targets. The bromine atom at the 5-position introduces steric and electronic effects that modulate reactivity and binding affinity, while the carboxylic acid group at the 1-position enhances solubility and enables salt formation for pharmacokinetic optimization.

Key Structural Features:

-

Chirality: The (S)-enantiomer dominates pharmacological studies due to its stereoselective activity.

-

Substituent Effects: Bromine’s electronegativity alters electron density in the aromatic ring, influencing resonance stabilization and intermolecular interactions .

Synthesis Methods

Industrial-Scale Synthesis

Two primary synthetic routes have been developed, both emphasizing efficiency and scalability:

Route A: From 3-Bromophenylacetonitrile

This four-step process involves:

-

Reduction: Catalytic hydrogenation of 3-bromophenylacetonitrile using Raney nickel in methanol/ethanol yields 3-bromophenethylamine .

-

Amidation: Reaction with methyl chloroformate produces methyl 3-bromophenethylcarbamate .

-

Ring Closure: Cyclization with 2-oxoacetic acid in tetrahydrofuran (THF) forms 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Hydrolysis: Sulfuric acid-mediated removal of the methoxycarbonyl group yields the final product .

Route B: From o-Bromophenethylamine

An alternative method optimizes enantiomeric purity:

-

Formation of Benzyl Carbamate: o-Bromophenethylamine reacts with benzyl chloroformate in dichloromethane .

-

Cyclization: Glyoxylic acid in toluene induces ring closure, forming 5-bromo-2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

-

Deprotection: Acidic hydrolysis removes the benzyloxycarbonyl group, yielding the target compound .

Advantages: Higher enantiomeric excess (>98%) and milder reaction conditions .

Biological Activities

Anticancer Properties

In vitro assays demonstrate moderate cytotoxicity against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, with IC values of 12–18 µM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation.

Comparative Analysis with Analogues

Key Insight: Bromination at the 5-position enhances antimicrobial activity compared to fluorinated analogues, while carboxylation improves solubility .

Applications in Drug Development

Intermediate for Peptide Mimetics

The carboxylic acid group enables conjugation with amino acids, facilitating the synthesis of protease-resistant peptide mimetics . For example, coupling with L-alanine generates a lead compound for angiotensin-converting enzyme (ACE) inhibition .

Radiopharmaceuticals

Bromine-76 (, t = 16.2 h) labeled derivatives are under investigation for positron emission tomography (PET) imaging of tumors.

Future Directions

-

Clinical Translation: Validate efficacy in animal models of infection and cancer.

-

Synthetic Optimization: Develop enantioselective catalytic methods to reduce reliance on chiral resolution .

-

Target Identification: Use proteomics to identify novel biological targets, such as kinases or G-protein-coupled receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume